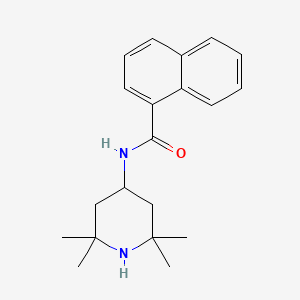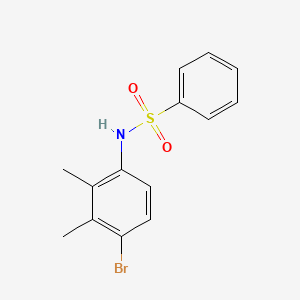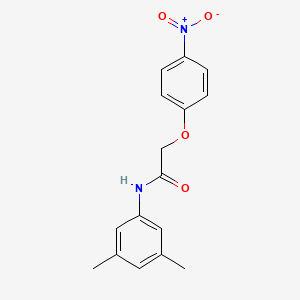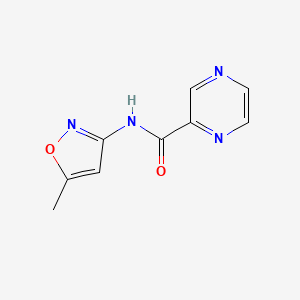
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that belongs to the class of amides. CCMB has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide exerts its biological effects by inhibiting specific enzymes in the body. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine. By inhibiting these enzymes, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide increases the levels of acetylcholine in the brain, which can improve memory and cognitive function. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to have both biochemical and physiological effects. Biochemically, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide inhibits specific enzymes in the body, as mentioned earlier. Physiologically, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to improve memory and cognitive function by increasing the levels of acetylcholine in the brain. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity. However, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide also has some limitations. It is a relatively new compound, and its long-term effects on the body are not yet fully understood. Additionally, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide may have off-target effects on other enzymes in the body, which could lead to unintended consequences.
Orientations Futures
There are several future directions for research on 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide. One potential area of research is the development of 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide derivatives that exhibit improved biological activity and reduced off-target effects. Another area of research is the investigation of the long-term effects of 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide on the body, particularly with regards to its potential use in the treatment of Alzheimer's disease. Additionally, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide could be investigated for its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride, followed by the reaction with 4-cyanophenylamine. The resulting product is purified through recrystallization to obtain 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide in high purity.
Applications De Recherche Scientifique
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been widely used in scientific research due to its potential applications in drug discovery. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use in the treatment of Alzheimer's disease. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propriétés
IUPAC Name |
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-2-7-13(14(16)8-10)15(19)18-12-5-3-11(9-17)4-6-12/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMESBQMPIIAQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)
![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)



![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)